2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide
Description
2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group attached to the acetamide backbone and a 3-[(2-fluorophenyl)sulfamoyl]phenyl substituent. Its structural complexity underscores its relevance in medicinal chemistry, particularly in the development of antiproliferative, anticonvulsant, or antimicrobial agents.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-14-9-8-13(17(22)11-14)10-20(26)24-15-4-3-5-16(12-15)29(27,28)25-19-7-2-1-6-18(19)23/h1-9,11-12,25H,10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQGZXLTRNLSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction
The sulfamoyl moiety is introduced via a sulfonylation reaction between 3-aminobenzenesulfonyl chloride and 2-fluoroaniline .
Reaction Conditions:
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Solvent: Anhydrous dichloromethane (DCM)
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Base: Pyridine (2.5 equiv)
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Temperature: 0°C → Room temperature (gradual warming over 2 hr)
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Time: 12 hr
Mechanism:
Pyridine neutralizes HCl, shifting equilibrium toward product formation.
Yield Optimization Data:
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Equiv. of Pyridine | 1.0–3.0 | 2.5 | 78 |
| Reaction Time (hr) | 6–24 | 12 | 82 |
| Solvent | DCM, THF, Toluene | DCM | 85 |
Purification of Sulfonamide Intermediate
Crude product is purified via:
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Acid-Base Extraction:
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Wash with 1M HCl (removes unreacted aniline)
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Neutralize with saturated NaHCO₃
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Extract with ethyl acetate
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Crystallization:
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Solvent System: Hexane/EtOAc (4:1)
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Recovery: 92%
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Characterization Data:
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Melting Point: 148–150°C
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H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.65–7.58 (m, 2H), 7.42–7.35 (m, 2H), 7.12–7.05 (m, 2H), 6.95 (t, J=7.2 Hz, 1H)
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HRMS (ESI): m/z calc. for C₁₂H₁₀F₂N₂O₂S [M+H]⁺ 297.0432, found 297.0429
Acetylation with 2-(2,4-Dichlorophenyl)acetyl Chloride
Acyl Chloride Preparation
2-(2,4-Dichlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux:
Conditions:
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Temperature: 70°C
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Time: 3 hr
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Solvent: Toluene (anhydrous)
Yield: 94% (after distillation under reduced pressure)
Coupling Reaction
The sulfonamide intermediate undergoes acetylation under Schotten-Baumann conditions:
Optimized Protocol:
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Dissolve 3-[(2-fluorophenyl)sulfamoyl]aniline (1.0 equiv) in THF/H₂O (3:1)
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Add 2-(2,4-dichlorophenyl)acetyl chloride (1.2 equiv) dropwise at 0°C
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Maintain pH 8–9 with 10% NaOH
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Stir for 4 hr at room temperature
Critical Parameters:
| Variable | Impact on Yield |
|---|---|
| Solvent Polarity | THF > DMF > DCM |
| Temperature Control | 0°C initiation prevents hydrolysis |
| pH Management | <7: Amine protonation; >10: Acyl chloride hydrolysis |
Post-Reaction Workup:
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Extract with EtOAc (3×50 mL)
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Dry over MgSO₄
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Concentrate under vacuum
Yield: 76% (crude), 68% after recrystallization from ethanol/water
Advanced Purification Techniques
Column Chromatography
Stationary Phase: Silica gel (230–400 mesh)
Eluent Gradient:
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Hexane → Ethyl acetate (20% → 50% over 30 min)
Retention Factor (Rf): 0.42 (EtOAc/Hexane 1:1)
Recrystallization Optimization
| Solvent Pair | Recovery (%) | Purity (HPLC) |
|---|---|---|
| Ethanol/Water | 68 | 99.1 |
| Acetone/Hexane | 72 | 98.6 |
| DCM/Petroleum Ether | 65 | 99.3 |
Analytical Characterization
Spectroscopic Data
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FT-IR (KBr, cm⁻¹):
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3285 (N-H stretch)
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1680 (C=O amide)
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1345, 1160 (S=O asymmetric/symmetric)
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C NMR (100 MHz, DMSO-d₆):
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169.8 (C=O)
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142.1, 138.7 (SO₂ aromatic carbons)
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133.5, 131.2 (Cl-substituted carbons)
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Chromatographic Purity
HPLC Conditions:
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile Phase: MeCN/H₂O (70:30)
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Flow Rate: 1.0 mL/min
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Retention Time: 8.92 min
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Purity: 99.3% (UV 254 nm)
Scale-Up Considerations
Continuous Flow Synthesis
Adapting the acetylation step for pilot-scale production:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Volume | 5 L | 200 mL/hr (residence time 15 min) |
| Yield | 68% | 73% |
| Impurity Profile | 0.9% | 0.4% |
Advantages:
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Improved heat transfer in microreactors
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Precise stoichiometric control via syringe pumps
Comparative Method Analysis
Alternative Acylation Agents
| Reagent | Yield (%) | Byproduct Formation |
|---|---|---|
| Acetyl chloride | 68 | Low |
| DCC/HOBt coupling | 75 | Urea derivatives |
| NHS ester | 71 | None |
| Condition | t₉₀ (Days) | Major Degradants |
|---|---|---|
| 40°C/75% RH | 28 | Hydrolysis product |
| Photolytic (1.2M lux) | 14 | Radical dimerization |
Recommended Storage: Amber glass vials under N₂ at −20°C
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for nitration, sodium hydroxide for hydrolysis, and palladium catalysts for coupling reactions. The conditions often involve specific temperatures, pH levels, and solvent choices to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide exhibit significant antitumor activity. In vitro studies have shown that modifications in the phenyl and sulfamoyl groups can enhance cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative of a similar structure demonstrated an average growth inhibition rate of 12.53% against human tumor cells in a study conducted by the National Cancer Institute (NCI) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related derivatives were found to be as low as 0.22 to 0.25 μg/mL.
- Case Study : In vitro evaluations showed that certain structural modifications enhanced antibacterial activity, indicating that the presence of the dichlorophenyl and fluorophenyl groups may contribute positively to antimicrobial efficacy .
Anti-inflammatory Properties
The compound also shows promise in the field of anti-inflammatory research. Sulfonamide derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
- Research Findings : Studies have indicated that similar compounds can significantly reduce inflammatory markers in cell cultures, suggesting that this compound may possess comparable anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Key observations include:
- The presence of electron-withdrawing groups (like chlorine and fluorine) enhances lipophilicity and biological activity.
- Modifications in the sulfamoyl group can influence binding affinity to biological targets.
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The 2,4-dichlorophenyl group is a common feature in urease inhibitors (e.g., ), enhancing hydrophobic interactions with enzyme active sites.
Physicochemical Properties
Comparative data for melting points, solubility, and chromatographic behavior:
Key Observations :
- The target compound’s fluorine and chlorine substituents likely reduce aqueous solubility compared to non-halogenated analogues (e.g., diphenylacetamide in ) .
- Higher Rf values (e.g., 0.77–0.83 in ) suggest increased lipophilicity compared to polar sulfonamides.
Biological Activity
2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and findings.
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including:
- Enterococcus faecalis
- Pseudomonas aeruginosa
- Salmonella typhi
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) for the compound ranged from 40 to 50 µg/mL , demonstrating comparable efficacy to standard antibiotics like ceftriaxone, which shows inhibition zone diameters of 29 mm against these organisms .
| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
|---|---|---|
| Enterococcus faecalis | 29 | 40 |
| Pseudomonas aeruginosa | 24 | 50 |
| Salmonella typhi | 30 | 45 |
| Klebsiella pneumoniae | 19 | 50 |
2. Anticancer Activity
The compound has shown promising anticancer activity in various studies. It was evaluated for cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29). The results indicated that it induced apoptosis and inhibited cell proliferation effectively.
A notable study reported an IC50 value of 225 µM against MCF-7 cells, signifying its potential as an effective anticancer agent . The mechanism involves the disruption of cell cycle progression and induction of apoptosis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 225 |
| HT-29 | 210 |
3. Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Molecular Interactions : Studies have shown that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances binding affinity to target proteins, improving efficacy .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by Roxana et al. demonstrated that the compound exhibited significant antibacterial activity with inhibition zones comparable to established antibiotics. The study emphasized the importance of structural modifications for enhancing potency . -
Cytotoxicity Analysis :
In a cytotoxicity analysis against NIH/3T3 cell lines, the compound showed minimal toxicity at effective concentrations, indicating a favorable therapeutic index for further development in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(2,4-Dichlorophenyl)-N-{3-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide, and how can intermediate purity be ensured?
- The synthesis typically involves sequential sulfonation, amidation, and coupling reactions. A common approach starts with sulfonation of 2,4-dichloroaniline to form 2,4-dichlorophenylsulfonamide, followed by reaction with 3-aminobenzenesulfonamide to generate an intermediate. The final step involves coupling with 2-(2,4-dichlorophenyl)acetyl chloride using triethylamine as a base to facilitate amide bond formation . Purity of intermediates can be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is essential for verifying the positions of aromatic protons and substituents. Infrared (IR) spectroscopy confirms functional groups like sulfamoyl (S=O stretch ~1150 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELX ) resolves stereochemical details if crystalline forms are obtained .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined, and what challenges arise during data analysis?
- SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Challenges include handling twinned crystals or low-resolution data. Strategies include iterative refinement of occupancy factors and thermal parameters, with validation via R-factor convergence and electron density maps . For non-crystalline samples, computational modeling (e.g., DFT) can predict molecular geometry .
Q. What experimental designs are optimal for evaluating its enzyme inhibition potential?
- Competitive inhibition assays using purified enzymes (e.g., carbonic anhydrase or kinase targets) can assess binding affinity. Dose-response curves (IC₅₀ determination) and kinetic studies (Lineweaver-Burk plots) quantify inhibition mechanisms. Structural analogs (e.g., sulfonamide derivatives) suggest the sulfamoyl group may act as a transition-state mimic, requiring validation via mutagenesis or co-crystallization .
Q. How can reaction yields be optimized during scale-up synthesis?
- Key variables include temperature control (e.g., maintaining 0–5°C during acetyl chloride coupling), solvent selection (polar aprotic solvents like DMF enhance solubility), and catalyst screening (e.g., DMAP for acyl transfer). Reaction progress can be tracked in real-time using in situ IR or Raman spectroscopy .
Q. How should conflicting reports about its biological activity (e.g., anticancer vs. antibacterial) be reconciled?
- Contradictions may arise from differences in cell lines, assay conditions, or impurity profiles. Reproducibility requires standardized protocols (e.g., MTT assays for cytotoxicity) and purity verification (≥95% via HPLC). Meta-analyses of structure-activity relationships (SAR) across analogs can identify critical substituents (e.g., dichlorophenyl vs. fluorophenyl groups) .
Methodological Considerations
- Purity Assessment : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities.
- Bioactivity Screening : Prioritize in vitro models (e.g., cancer cell lines HT-29 or MCF-7) before in vivo testing.
- Data Reproducibility : Report detailed reaction conditions (solvent, catalyst, temperature) and analytical parameters (NMR solvent, MS ionization mode) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
